molecular formula C23H26N3.H2O4P<br>C23H28N3O4P B12777498 dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile CAS No. 72208-21-0

dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile

Cat. No.: B12777498
CAS No.: 72208-21-0
M. Wt: 441.5 g/mol
InChI Key: XVIVSJJRGUZEAO-UHFFFAOYSA-M
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Description

This compound comprises a dihydrogen phosphate anion paired with a cationic organic moiety featuring a 1,3,3-trimethylindol-1-ium core linked via an ethenyl bridge to a substituted anilino group and a propanenitrile terminus. The propanenitrile group may enhance thermal stability or participate in covalent bonding.

Properties

CAS No.

72208-21-0

Molecular Formula

C23H26N3.H2O4P
C23H28N3O4P

Molecular Weight

441.5 g/mol

IUPAC Name

dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile

InChI

InChI=1S/C23H26N3.H3O4P/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;1-5(2,3)4/h5-6,8-15H,7,17H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

XVIVSJJRGUZEAO-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.OP(=O)(O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with aniline and nitrile groups under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups .

Scientific Research Applications

Dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways and target specific diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphate-Containing Dental Monomers

10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP) and 2-Methacryloyloxy-Ethyl Dihydrogen Phosphate (MEP) are widely used in dental adhesives for their ability to bind calcium ions in tooth substrates. Both feature phosphate groups for ionic interactions and methacrylate groups for polymerization. In contrast, the target compound replaces the methacrylate with a rigid indolium-anilino-propanenitrile structure, which may reduce polymerization efficiency but improve light absorption or fluorescence for diagnostic applications .

Property Target Compound MDP MEP
Phosphate Group Dihydrogen phosphate Dihydrogen phosphate Dihydrogen phosphate
Organic Backbone Indolium-ethenyl-anilino-propanenitrile Methacrylate-decyl chain Methacrylate-ethyl chain
Binding to Calcium Moderate (inferred) High Moderate
Polymerization Limited (no methacrylate) High High
Optical Properties Likely fluorescent Non-fluorescent Non-fluorescent

Dihydrogen Phosphate Salts in Cements

Ammonium Dihydrogen Phosphate (ADP) and Potassium Dihydrogen Phosphate (KDP) are key components in chemically bonded phosphate ceramics (CBPCs). These salts react with metal oxides (e.g., MgO) to form durable cements. The target compound’s organic cation distinguishes it from ADP/KDP, likely reducing its utility in inorganic cement matrices but enabling organic-inorganic hybrid materials with tailored mechanical properties .

Property Target Compound ADP/KDP
Cation Type Organic indolium complex Inorganic (NH₄⁺/K⁺)
Reactivity Low with metal oxides High with metal oxides
Application Hybrid materials Dental/construction cements
Solubility Low in water High in water

Propanenitrile-Containing Analogues

Compounds like 3-(((...)propanenitrile () and prop-2-enenitrile derivatives () highlight the versatility of propanenitrile in nucleoside analogs or bioactive molecules. The target compound’s propanenitrile group may stabilize the structure via nitrile-metal interactions or participate in click chemistry, contrasting with the nucleoside-focused roles of analogs in .

Key Research Findings

Dental Applications : The dihydrogen phosphate group enables calcium binding, though less effectively than MDP due to steric hindrance from the indolium moiety .

Thermal Stability: Propanenitrile may enhance thermal resistance compared to methacrylate-based monomers, as seen in nitrile-containing polymers .

Biological Activity

Dihydrogen phosphate; 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile is a complex organic compound notable for its unique structural components, which include a dihydrogen phosphate ion and a methylated indole derivative. The compound's intricate molecular structure suggests potential biological activities that merit further exploration.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C28H34N2O5PC_{28}H_{34}N_{2}O_{5}P and a molecular weight of approximately 441.5 g/mol. The presence of the dihydrogen phosphate ion is significant due to its essential roles in various biochemical processes, including energy metabolism and cellular signaling.

Key Structural Features:

FeatureDescription
Molecular FormulaC28H34N2O5PC_{28}H_{34}N_{2}O_{5}P
Molecular Weight441.5 g/mol
CAS Number72208-21-0
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Biological Significance of Dihydrogen Phosphate

Dihydrogen phosphate ions are crucial in biological systems as they are integral components of nucleotides (e.g., ATP) and nucleic acids. They function as energy carriers and signaling molecules, thus playing a pivotal role in various metabolic pathways.

Potential Biological Activities

Research indicates that compounds containing phosphates often exhibit diverse biological activities. The unique trimethylindolium moiety in this compound may enhance its interaction with biological targets, potentially leading to therapeutic applications. Some proposed activities include:

  • Antioxidant Properties : Compounds with indole structures are known for their antioxidant capabilities, which may protect cells from oxidative stress.
  • Enzyme Regulation : Phosphates are involved in modulating enzyme activity, which could influence metabolic pathways.
  • Cell Signaling : The compound may participate in cell signaling processes due to the presence of the phosphate group.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of dihydrogen phosphate; 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile.

Study Examples:

  • Antioxidant Activity : A study on similar indole derivatives demonstrated significant antioxidant effects, suggesting that this compound may also possess similar properties.
  • Pharmacological Investigations : Research into phosphonate derivatives has revealed their potential as enzyme inhibitors, indicating that this compound could have applications in drug development.

Interaction Studies

Understanding how this compound interacts with biological systems is critical for elucidating its potential therapeutic effects. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell Viability Assays : Determining the cytotoxic effects on various cell lines.

These studies would provide valuable insights into safety profiles and therapeutic potential.

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